Methyl(2-phenylpropan-2-yl)amine
Overview
Description
Methyl(2-phenylpropan-2-yl)amine, also known as β-methylphenylethylamine (BMPEA), is a type of phenylethylamine . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of liquid chromatography coupled to electrospray ionization mass spectrometry . Another method involves the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is similar to that of methamphetamine (MA) and amphetamine (AP), making it difficult to distinguish between them .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. For instance, it can be completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .Physical and Chemical Properties Analysis
This compound is a colorless oil that is soluble in organic solvents . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .Scientific Research Applications
Synthetic Methodologies and Catalysis
Research into compounds similar to Methyl(2-phenylpropan-2-yl)amine often focuses on their roles in synthetic chemistry, particularly in catalysis and the development of new synthetic routes. For instance, hydroaminomethylation reactions catalyzed by rhodium complexes have been extensively studied, demonstrating the utility of amines in the direct addition to olefins to produce valuable aminated products (Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F., 2018)(Vanbésien et al., 2018). Such methodologies are crucial for producing intermediates used in pharmaceuticals, agrochemicals, and material science.
Environmental Implications and Remediation
Compounds structurally related to this compound have been evaluated for their environmental impact, especially concerning their degradation products and their presence in aquatic environments. Studies on the degradation of nitrogen-containing compounds using advanced oxidation processes highlight the challenges and solutions for mitigating the environmental impact of such substances (Bhat, A. P., & Gogate, P., 2021)(Bhat & Gogate, 2021). Understanding the fate and toxicity of these compounds and their degradation products is essential for assessing their environmental safety and developing effective remediation strategies.
Material Science and Functional Materials
The incorporation of nitrogen-containing groups, such as those in this compound, into materials has been explored to enhance their properties. For instance, amine-functionalized metal-organic frameworks (MOFs) have shown potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities (Lin, Y., Kong, C., & Chen, L., 2016)(Lin, Y., Kong, C., & Chen, L., 2016). These materials are of interest for applications ranging from gas storage and separation to catalysis, highlighting the versatility of nitrogen-containing compounds in material design and application.
Mechanism of Action
Mode of Action
Mephentermine acts by indirectly stimulating β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, meaning it increases the force of the heart’s contractions . The AV conduction and refractory period of the AV node is shortened, leading to an increase in ventricular conduction velocity .
Biochemical Pathways
The primary biochemical pathway affected by Mephentermine is the adrenergic signaling pathway. By stimulating the release of norepinephrine, Mephentermine enhances the activity of this pathway, leading to increased heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetic properties of Mephentermine include rapid demethylation in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged Mephentermine and as metabolites . The rate of excretion is more rapid in acidic urine .
Action Environment
The action, efficacy, and stability of Mephentermine can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the drug . Additionally, the presence of other substances in the body, such as monoamine oxidase inhibitors, can interact with Mephentermine and potentially alter its effects .
Safety and Hazards
Methyl(2-phenylpropan-2-yl)amine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system being the target organ .
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl(2-phenylpropan-2-yl)amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to produce mass spectra almost identical to those produced by methamphetamine and amphetamine when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This similarity suggests that this compound may interact with similar biomolecules, potentially influencing the same biochemical pathways. The compound’s interactions with enzymes such as monoamine oxidase (MAO) could lead to its metabolism and subsequent effects on neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenylethylamines, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained alterations in cellular processes and function.
Properties
IUPAC Name |
N-methyl-2-phenylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAMUMXXCWVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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